2-Chloro-4-methoxy-3-nitropyridine
Overview
Description
2-Chloro-4-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O3 It is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to a pyridine ring
Mechanism of Action
Target of Action
They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This could potentially be a part of the interaction mechanism of 2-Chloro-4-methoxy-3-nitropyridine with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .
Result of Action
As a nitropyridine, it could potentially be involved in various chemical reactions leading to the synthesis of different compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, presence of other chemicals, and more. For instance, it is recommended to handle and store the compound in a well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-3-nitropyridine typically involves the nitration of 2-chloro-4-methoxypyridine. One common method includes the reaction of 2-chloro-4-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of 2-amino-4-methoxy-3-nitropyridine.
Reduction: Formation of 2-chloro-4-methoxy-3-aminopyridine.
Oxidation: Formation of 2-chloro-4-hydroxy-3-nitropyridine.
Scientific Research Applications
2-Chloro-4-methoxy-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Chloro-4-methoxypyridine
- 2-Chloro-3-nitropyridine
- 4-Methoxy-3-nitropyridine
Comparison: 2-Chloro-4-methoxy-3-nitropyridine is unique due to the simultaneous presence of chlorine, methoxy, and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the presence of the methoxy group enhances its solubility and potential for forming hydrogen bonds, while the nitro group contributes to its electron-withdrawing properties .
Properties
IUPAC Name |
2-chloro-4-methoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPNTNLKOJPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396299 | |
Record name | 2-chloro-4-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6980-09-2 | |
Record name | 2-chloro-4-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxy-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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